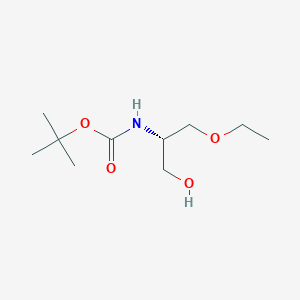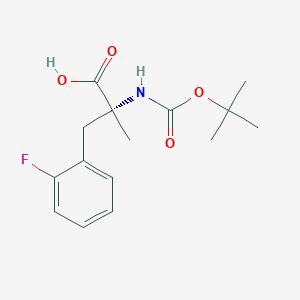
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid (3M2TFPBA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of 3-methoxy-2-(trifluoromethyl)pyridine and is often referred to as 3M2TFPBA or 3-MeTFPBA. 3M2TFPBA has been used in a variety of research applications, including synthesis, biochemistry, and molecular biology.
Scientific Research Applications
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in biochemistry, and as a chemical probe in molecular biology. 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid has also been used in the synthesis of other boronic acid derivatives, such as 3-methoxy-2-(trifluoromethyl)pyridine-4-boronic ester.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid is not well understood. However, it is believed that the boronic acid group acts as a Lewis acid, which facilitates the formation of a covalent bond between the boron atom and the substrate. This covalent bond is then broken by a nucleophilic attack from an appropriate nucleophile, such as a hydroxide or an amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid are not well understood. However, it has been shown to have some anti-inflammatory properties in cell culture studies. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in laboratory experiments. For example, it is not very soluble in water and it can be difficult to control the reaction conditions when using this compound.
Future Directions
There are many potential future directions for research using 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid. These include further exploration of its anti-inflammatory and anticancer properties, as well as its potential use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid could lead to the development of new and improved boronic acid derivatives. Finally, further research into the use of 3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid in biochemistry and molecular biology could lead to the development of new and improved tools for laboratory experiments.
Synthesis Methods
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid can be synthesized by reacting 3-methoxy-2-(trifluoromethyl)pyridine with 4-boronic acid in the presence of a suitable catalyst. This reaction is typically carried out in a polar solvent such as methanol, acetonitrile, or dimethylformamide. The reaction is typically performed at room temperature and can be completed in less than one hour.
properties
IUPAC Name |
[3-methoxy-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-4(8(13)14)2-3-12-6(5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAHADOKNPSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)pyridine-4-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)











